molecular formula C42H70N8O9 B14226304 L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine CAS No. 628725-64-4

L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine

Cat. No.: B14226304
CAS No.: 628725-64-4
M. Wt: 831.1 g/mol
InChI Key: VQCUACPBKGPVMX-DVFLVHSTSA-N
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Description

L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is a synthetic peptide composed of nine amino acids: leucine, alanine, valine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Site-directed mutagenesis, chemical modification

Major Products Formed

    Oxidation: Disulfide-bonded peptides

    Reduction: Reduced peptides with free thiol groups

    Substitution: Modified peptides with altered amino acid sequences

Scientific Research Applications

L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.

    Medicine: Studied for its potential role in wound healing, tissue engineering, and as a biomarker for certain diseases.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-phenylalanine: A dipeptide composed of alanine and phenylalanine, used in metabolic studies.

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Leucyl-L-alanine: A simple dipeptide used in biochemical research.

Uniqueness

L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein-protein interactions and developing peptide-based materials.

Properties

CAS No.

628725-64-4

Molecular Formula

C42H70N8O9

Molecular Weight

831.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C42H70N8O9/c1-21(2)18-29(43)37(53)45-26(11)35(51)44-27(12)36(52)48-32(23(5)6)39(55)46-30(19-22(3)4)38(54)49-34(25(9)10)41(57)50-33(24(7)8)40(56)47-31(42(58)59)20-28-16-14-13-15-17-28/h13-17,21-27,29-34H,18-20,43H2,1-12H3,(H,44,51)(H,45,53)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,50,57)(H,58,59)/t26-,27-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

VQCUACPBKGPVMX-DVFLVHSTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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